molecular formula C21H24O4 B1325920 Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate CAS No. 898752-70-0

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

Cat. No.: B1325920
CAS No.: 898752-70-0
M. Wt: 340.4 g/mol
InChI Key: DIPHSBSMUBBNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the arylphenoxypropionate class of herbicides and has been widely used in the agricultural industry for over two decades.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.

    Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant physiology and weed control mechanisms.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the formulation of herbicides and agrochemicals

Mechanism of Action

The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate can be compared with other similar compounds in the arylphenoxypropionate class, such as:

  • Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
  • Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
  • Ethyl 7-(1-naphthyl)-7-oxoheptanoate
  • Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate
  • Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
  • Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific phenoxyphenyl substitution, which imparts distinct herbicidal properties .

Properties

IUPAC Name

ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHSBSMUBBNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645597
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-70-0
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.